Colchicoside, 10-thio-

Description

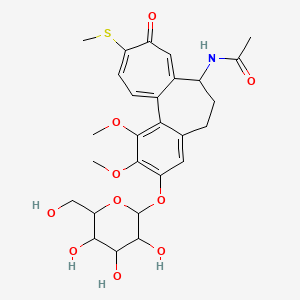

Thiocolchicoside is a semisynthetic sulfur derivative of colchicoside, a natural glucoside found in Gloriosa superba (Liliaceae family) . Its chemical structure (Figure 1) includes a thiomethyl group replacing the methoxy group of colchicoside, enhancing its therapeutic profile . Clinically, it is approved as a muscle relaxant, analgesic, and anti-inflammatory agent for treating acute low back pain, musculoskeletal disorders, and rheumatologic conditions .

Thiocolchicoside faces bioavailability challenges due to high water solubility (16.1 mg/mL) and low permeability (log P = -0.34), classifying it as a Biopharmaceutics Classification System (BCS) Class III drug. Advanced formulations, such as chitosan nanogels and solid lipid nanoparticles (SLNs), have been developed to improve its absorption and efficacy .

Properties

IUPAC Name |

N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQAKWQJCITZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859506 | |

| Record name | N-[3-(Hexopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-41-5 | |

| Record name | Thiocolchicoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Thiocolchicoside is synthesized from colchicine through a series of chemical reactions. The process involves the regioselective demethylation and glucosylation of colchicine . The industrial production of thiocolchicoside often employs biotransformation techniques using specific strains of Bacillus megaterium to achieve high selectivity and efficiency . This method is preferred over traditional chemical approaches due to its eco-friendliness and reduced use of toxic reagents .

Chemical Reactions Analysis

Thiocolchicoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the thiocolchicoside molecule.

Reduction: Used to alter the oxidation state of specific atoms within the compound.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

Hydrolysis: This reaction breaks down thiocolchicoside into its constituent parts under acidic or basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis can yield demethylated derivatives of thiocolchicoside .

Scientific Research Applications

Thiocolchicoside is a semi-synthetic derivative of colchicoside, a natural glycoside found in Gloriosa superba. It is known for its muscle-relaxant, analgesic, and anti-inflammatory properties . Thiocolchicoside has been clinically used for over 35 years to treat various orthopedic, traumatic, and rheumatologic conditions .

Musculoskeletal Disorders

Thiocolchicoside is primarily used as a muscle relaxant for managing painful musculoskeletal disorders . Clinical trials have demonstrated its effectiveness and safety in treating acute low back pain accompanied by muscle spasms . It has also been found to be as effective as tizanidine, a standard drug for low back pain .

Efficacy Studies

A systematic review and meta-analysis of randomized clinical trials (RCTs) assessed the efficacy of thiocolchicoside for musculoskeletal pain management. The analysis included eight RCTs with a total of 1397 patients. The results indicated that thiocolchicoside significantly reduced patient-reported low back pain . However, the clinical impact was small, with pooled effect estimates below the minimally important difference (MID). The certainty of evidence was also very low .

Comparative Studies

A study comparing thiocolchicoside (4 mg) and aceclofenac (100 mg) found the drug combination to be safe and effective .

Anti-inflammatory and Analgesic Effects

Thiocolchicoside exhibits anti-inflammatory and analgesic activities . It has been shown to possess these properties in experimental models .

Molecular Mechanisms

Biochemical studies indicate that thiocolchicoside interacts with γ-aminobutyric acid receptors and can inhibit the binding of [3H]γ-aminobutyric acid and [3H]strychnine to rat cerebrocortical and spinal cord membranes in vitro and in vivo . Thiocolchicoside was also found to possess analgesic and anti-inflammatory activities, and in a pharmaco-EEG study, TCC was also shown to be devoid of any sedation .

Anticancer Effects

Thiocolchicoside has demonstrated anticancer effects by inhibiting the proliferation of various cancer cells, including leukemia, myeloma, squamous cell carcinoma, breast, colon, and kidney cancer cells . It also suppresses the formation of tumor colonies and induces apoptosis .

NF-κB Inhibition

Thiocolchicoside inhibits the transcription factor NF-κB, which plays a significant role in inflammation and tumorigenesis. By modulating NF-κB–regulated proteins, thiocolchicoside exhibits anticancer effects .

Potential Role in Alcohol Abstinence

A case report suggests that thiocolchicoside may help maintain alcohol abstinence. A 43-year-old patient successfully maintained alcohol abstinence with regular doses of thiocolchicoside .

Safety and Tolerability

Clinical trials have shown that thiocolchicoside has a good safety profile, with sedation being rarely reported . However, the European Medicines Agency (EMA) has raised safety concerns, necessitating an in-depth analysis of the risk–benefit balance of thiocolchicoside .

Side Effects

The primary side effects of thiocolchicoside include nausea, somnolence, allergy, and vasovagal reaction .

Liver Injury

There have been reports of thiocolchicoside-induced liver injury. Elevated hepatic and cholestatic enzyme levels were observed during thiocolchicoside therapy, which returned to normal after discontinuing the drug .

Pregnancy

The EMA restricted the use of thiocolchicoside for women of reproductive age in 2014 . However, a study evaluating pregnancy outcomes after maternal use of thiocolchicoside found that it is unlikely to be a major teratogen . The study analyzed 42 pregnancies with first-trimester exposure and known outcomes. The results showed 31 live births, four miscarriages, and seven elective terminations. Among the live births, there were 26 normal outcomes, two major, and three minor congenital malformations .

Mechanism of Action

Thiocolchicoside exerts its effects by selectively binding to gamma-aminobutyric acid A (GABA-A) receptors . This binding activates the GABA inhibitory pathways, leading to muscle relaxation . Additionally, thiocolchicoside acts as a competitive antagonist of glycine receptors, further contributing to its muscle relaxant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiocolchicoside is often compared to other muscle relaxants like Eperisone and Tolperisone , as well as NSAID combinations. Key differences in efficacy, safety, pharmacokinetics, and clinical applications are summarized below:

Efficacy in Pain and Muscle Spasticity

- Eperisone: In a 7-day trial, Eperisone combined with Diclofenac showed 80% normalization of mild hypertonia vs. 46.7% for Thiocolchicoside .

- Tolperisone : A randomized trial found Tolperisone (150 mg TID) superior in reducing spinal muscle spasticity and pain, with fewer side effects .

Pharmacokinetics and Formulation

- Oral Bioavailability: Thiocolchicoside’s low permeability limits absorption, requiring permeation enhancers (e.g., sodium caprate) or nanocarriers (e.g., SLNs) to improve bioavailability .

- Combination Therapies: Thiocolchicoside is frequently formulated with NSAIDs (e.g., Aceclofenac, Lornoxicam) for synergistic effects. Analytical methods for these combinations are well-validated .

Anticancer Potential (Unique to Thiocolchicoside)

Thiocolchicoside induces ubiquitination degradation of IκBα, suppressing NF-κB-mediated cancer progression and metastasis. Chitosan nanogels loaded with Thiocolchicoside demonstrate apoptosis induction in oral cancer cells . No similar anticancer data exist for Eperisone or Tolperisone.

Biological Activity

Thiocolchicoside is a compound derived from the plant Gloriosa superba, primarily recognized for its muscle relaxant properties and its application in treating various musculoskeletal disorders. Recent studies have expanded its profile, revealing significant biological activities, particularly in anticancer effects, anti-inflammatory responses, and potential hepatotoxicity. This article delves into the biological activity of thiocolchicoside, supported by data tables and case studies.

Anticancer Properties

Thiocolchicoside has been identified as a potent inhibitor of cancer cell proliferation. Research indicates that it exerts its anticancer effects through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and tumorigenesis.

- Inhibition of NF-κB Activation : Thiocolchicoside prevents the degradation of IκBα, inhibiting the translocation of p65 into the nucleus, thus blocking NF-κB-mediated gene expression.

- Pro-apoptotic Effects : The compound induces apoptosis in various cancer cell lines, including leukemia, breast, colon, and kidney cancers, by activating caspase pathways and cleaving poly(ADP-ribose) polymerase (PARP) .

- Selective Cytotoxicity : Studies show that thiocolchicoside selectively reduces the viability of cancer cells without significantly affecting non-cancerous cells .

Case Studies

A study involving human myeloid KBM5 cells demonstrated that thiocolchicoside effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. In contrast, non-transformed MCF-10A breast epithelial cells exhibited no significant change in viability when treated with thiocolchicoside .

Anti-inflammatory Activity

Thiocolchicoside is also noted for its anti-inflammatory properties, which contribute to its therapeutic efficacy in treating musculoskeletal disorders. It acts by modulating inflammatory cytokines and inhibiting cyclooxygenase-2 (COX-2) expression.

Data Table: Effects on Inflammatory Markers

Hepatotoxicity Concerns

Despite its therapeutic benefits, thiocolchicoside has been associated with liver injury in some patients. A case report documented elevated hepatic enzymes during treatment, which normalized after discontinuation of the drug . This highlights the necessity for monitoring liver function in patients receiving thiocolchicoside therapy.

Summary of Hepatotoxicity Case Study

- Patient Profile : Elevated hepatic enzymes during thiocolchicoside therapy.

- Outcome : Return to normal enzyme levels upon cessation of treatment.

- Causality Assessment : Naranjo score indicated a probable relationship between thiocolchicoside and liver injury .

Efficacy in Pain Management

Thiocolchicoside is frequently used as a muscle relaxant for managing pain associated with musculoskeletal disorders. A systematic review and meta-analysis highlighted its efficacy in reducing pain intensity compared to placebo.

Efficacy Data Table

Q & A

Q. What are the primary molecular targets of thiocolchicoside, and how do they influence its muscle relaxant properties?

Thiocolchicoside acts as a competitive antagonist at GABAA and glycine receptors, mediating its muscle relaxant effects. Specifically, it exhibits higher selectivity for GABAA receptor subtypes in the cerebral cortex, which are associated with low-affinity GABA binding sites . Experimental validation involves receptor-binding assays using radioligands (e.g., <sup>3</sup>H-GABA) and electrophysiological studies on spinal cord preparations to assess glycine receptor modulation .

Q. What methodologies are recommended for quantifying thiocolchicoside in pharmaceutical formulations?

High-performance thin-layer chromatography (HPTLC) with an analytical quality-by-design (AQbD) approach is robust for stability studies. Critical variables include mobile phase composition (e.g., water volume, saturation time) and migration distance, optimized via Box–Behnken design to maximize resolution . For bioavailability studies, LC-MS/MS methods are validated to quantify thiocolchicoside metabolites like 3-O-glucuronide (LLOQ: 2.69 ng/ml) .

Q. How does thiocolchicoside’s pharmacokinetic profile differ between oral and intramuscular administration?

After oral administration, thiocolchicoside is undetectable in plasma; its active metabolite SL18.0740 peaks at 1 hour (Cmax: ~60 ng/ml). Intramuscular injection achieves direct plasma detection (Cmax: 175 ng/ml for 8 mg dose) with a volume of distribution of 42.7 L, indicating extensive tissue penetration . Methodological validation requires crossover studies in human volunteers with serial blood sampling and non-compartmental pharmacokinetic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinities of thiocolchicoside across experimental models?

Discrepancies in GABAA vs. glycine receptor affinity may arise from species-specific receptor isoforms or assay conditions (e.g., spinal vs. cortical tissue). A systematic approach involves:

Q. What experimental design strategies mitigate instability challenges in thiocolchicoside formulations?

Degradation under acidic/alkaline conditions produces aglycone metabolites, necessitating:

Q. How do metabolite interactions influence thiocolchicoside’s therapeutic efficacy and toxicity?

The active metabolite SL18.0740 contributes to prolonged muscle relaxation but may induce convulsant effects via GABAA antagonism. Advanced methodologies include:

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate metabolite plasma levels with efficacy/toxicity endpoints.

- In vitro hepatocyte assays to assess CYP450-mediated metabolic pathways.

- Population pharmacokinetics in vulnerable cohorts (e.g., elderly patients) to identify dose-adjustment thresholds .

Q. What in vivo experimental models best replicate thiocolchicoside’s dual anti-inflammatory and analgesic effects?

Rodent models of carrageenan-induced inflammation and acetic acid writhing tests are standard. Key considerations:

- Dose translation using allometric scaling (e.g., human-equivalent dose: 0.1–0.3 mg/kg in mice).

- Co-administration with NSAIDs to evaluate synergistic effects.

- Microdialysis in inflamed tissue to measure prostaglandin E2 (PGE2) suppression .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.